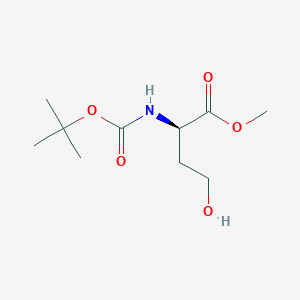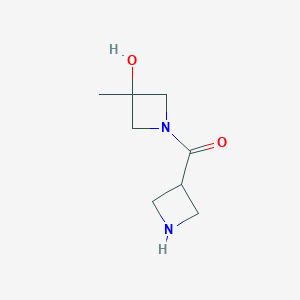
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone typically involves the formation of the azetidine ring followed by functionalization. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for azetidines often involve catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . These methods are scalable and can be optimized for high yield and purity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium metaperiodate.
Reduction: Hydrogenolysis using palladium on carbon (Pd/C) in methanol is a common reduction method.
Substitution: The compound can participate in substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate in aqueous solution.
Reduction: 10% Pd/C in methanol.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage with sodium metaperiodate yields dialdehydes .
Aplicaciones Científicas De Investigación
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an amino acid surrogate in peptidomimetic chemistry.
Medicine: Explored for its potential in drug discovery, particularly as a motif in medicinal chemistry.
Industry: Utilized in polymerization processes and as a chiral template.
Mecanismo De Acción
The mechanism of action of azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Oxetanes: Four-membered oxygen-containing heterocycles with different reactivity profiles.
Uniqueness
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone is unique due to its balanced ring strain and stability, which allows for facile handling and unique reactivity under appropriate conditions . This makes it a valuable compound in various synthetic and medicinal applications .
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
azetidin-3-yl-(3-hydroxy-3-methylazetidin-1-yl)methanone |
InChI |
InChI=1S/C8H14N2O2/c1-8(12)4-10(5-8)7(11)6-2-9-3-6/h6,9,12H,2-5H2,1H3 |
Clave InChI |
KVENPRRXJXZPPA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C(=O)C2CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
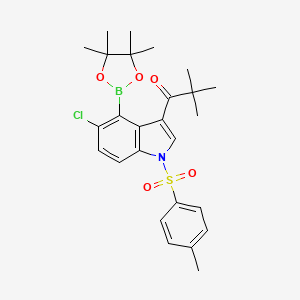
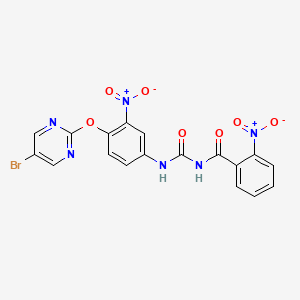
![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
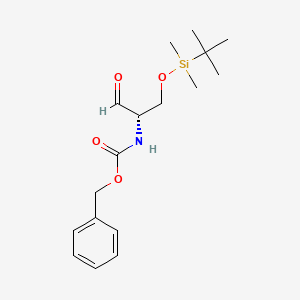
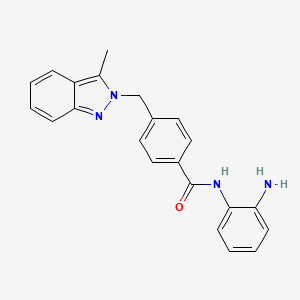
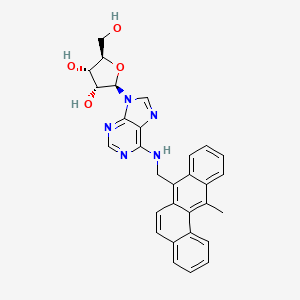
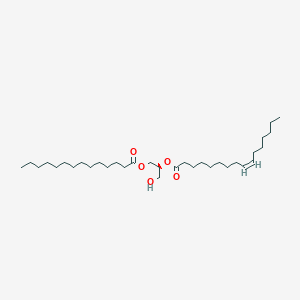


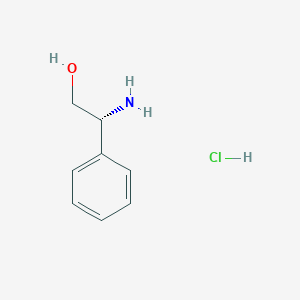
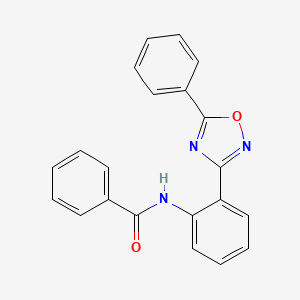
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
